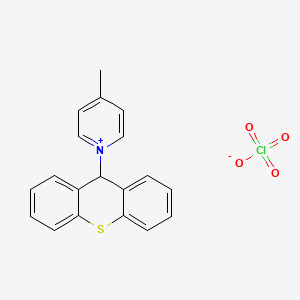![molecular formula C28H30 B14305604 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] CAS No. 114292-81-8](/img/structure/B14305604.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] is an organic compound with a complex structure, characterized by the presence of a phenylene group linked to ethene and isopropylbenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] typically involves a series of organic reactions. One common method is the condensation reaction, where the phenylene group is linked to ethene and isopropylbenzene groups under specific conditions. The reaction may require catalysts such as p-toluenesulfonic acid to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of mechanosynthesis, a method that involves mechanical force to drive chemical reactions, has also been explored to improve the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Wirkmechanismus
The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[1,4-Phenylenedi(E)-2,1-ethenediyl]bis(2,4-dinitrobenzene): This compound shares a similar phenylene and ethene structure but differs in the presence of nitro groups.
1,1’-[1,4-Phenylenedi(E)-2,1-ethenediyl]bis[3,5-bis(2-methyl-2-propanyl)benzene]: Similar in structure but contains additional methyl and propanyl groups.
Benzene, 1,1’-(1,2-dimethyl-1,2-ethenediyl)bis-: Another related compound with a similar ethene linkage but different substituents.
Uniqueness
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] is unique due to its specific combination of phenylene, ethene, and isopropylbenzene groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical reactions and interactions, making it valuable in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
114292-81-8 |
|---|---|
Molekularformel |
C28H30 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
1,4-bis[2-(2-propan-2-ylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C28H30/c1-21(2)27-11-7-5-9-25(27)19-17-23-13-15-24(16-14-23)18-20-26-10-6-8-12-28(26)22(3)4/h5-22H,1-4H3 |
InChI-Schlüssel |
VITVDYVYVRHQPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



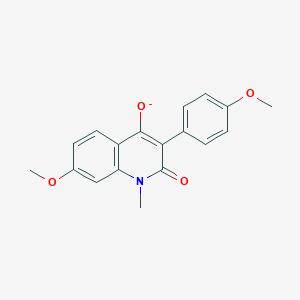
![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)


![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)

![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
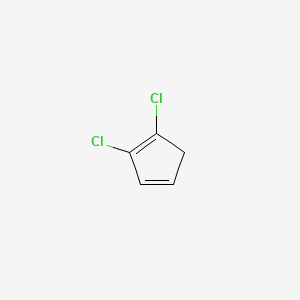
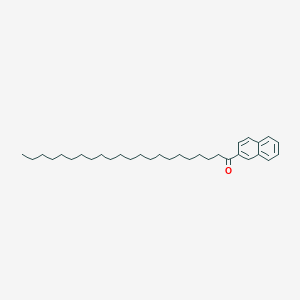

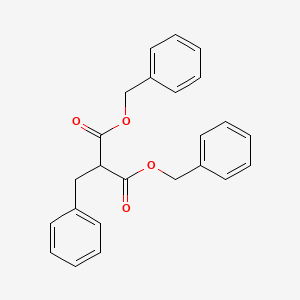
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
